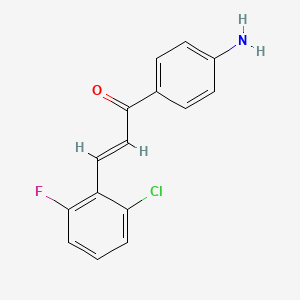![molecular formula C14H17N3O2 B3150002 2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 6820-93-5](/img/structure/B3150002.png)
2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
“2-[2-(1-Piperazinyl)ethoxy]ethanol” is a chemical compound with the molecular formula C8H18N2O2 . It has an average mass of 174.241 Da and a Monoisotopic mass of 174.136826 Da .
Synthesis Analysis
A high-purity preparation method of a similar compound, “1-[2-(2-Hydroxyethoxy)ethyl]piperazine”, has been reported . The process involves reacting piperazine and piperazine dihydrochloride in a solvent to prepare piperazine monohydrochloride, which is then reacted with 2-(2-chloroethoxy)ethanol .
Molecular Structure Analysis
The molecular structure of “2-[2-(1-Piperazinyl)ethoxy]ethanol” consists of a piperazine ring attached to an ethoxyethanol group .
Physical And Chemical Properties Analysis
“2-[2-(1-Piperazinyl)ethoxy]ethanol” has a density of 1.0±0.1 g/cm3, a boiling point of 305.7±0.0 °C at 760 mmHg, and a flash point of 132.2±23.2 °C . It has 4 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Antihistamine and Antitumor Activity
- Antihistamine Properties: A structural manipulation of polycyclic piperazinyl imide serotonergic agents, including derivatives of 2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione, led to the synthesis of compounds with significant H1-antagonist activity, indicating potential as antihistamines (Abou-Gharbia et al., 1995).
- Antitumor Activity: Arylpiperazine derivatives, including those related to this compound, have been synthesized and found to possess antitumor activity. Their molecular structures and interactions were studied, providing insights into their pharmacological potential (Zhou et al., 2017).
Xanthine Oxidase Inhibition
- Xanthine Oxidase Inhibitor Properties: Isoindole-1,3(2H)-dione derivatives, including compounds related to this compound, have been investigated for their inhibitory effects on xanthine oxidase, a key enzyme in the metabolic pathway of purine degradation. Certain derivatives showed significant inhibitory activity, suggesting potential therapeutic applications (Gunduğdu et al., 2020).
Synthesis and Structural Analysis
- Novel Synthesis Methods: New methods have been developed for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from different precursors. These methods allow for the creation of various derivatives, expanding the potential applications of these compounds (Tan et al., 2016).
- Crystal Structures: The crystal structures of various arylpiperazine compounds, including those similar to this compound, have been determined. Understanding these structures helps in predicting the behavior of these compounds in different applications, including their pharmacological activity (Zhou et al., 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-(2-(Piperazin-1-yl)ethyl)isoindoline-1,3-dione is the acetylcholinesterase (AChE) enzyme . AChE is a crucial enzyme involved in the rapid hydrolysis of the neurotransmitter acetylcholine into choline and acetate, a process that occurs in the synaptic cleft of nerve cells.
Mode of Action
2-(2-(Piperazin-1-yl)ethyl)isoindoline-1,3-dione functions as an inhibitor of the peripheral binding site of the AChE enzyme . By binding to this site, it prevents the breakdown of acetylcholine, thereby increasing the duration of action of acetylcholine.
Biochemical Pathways
The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged activation of the postsynaptic receptors and continued nerve impulse transmission. The compound, therefore, affects the cholinergic system , which plays a key role in memory, attention, and other cognitive functions .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can improve symptoms of diseases characterized by decreased cholinergic function, such as Alzheimer’s disease . .
Eigenschaften
IUPAC Name |
2-(2-piperazin-1-ylethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-13-11-3-1-2-4-12(11)14(19)17(13)10-9-16-7-5-15-6-8-16/h1-4,15H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVRPMJIWZILNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3149919.png)
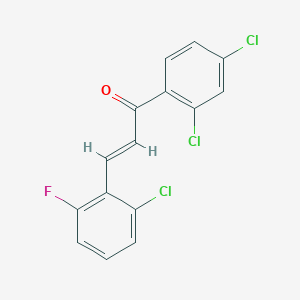
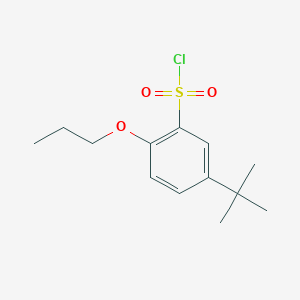
![Hexahydrofuro[2,3-b]furan-3-amine](/img/structure/B3149945.png)
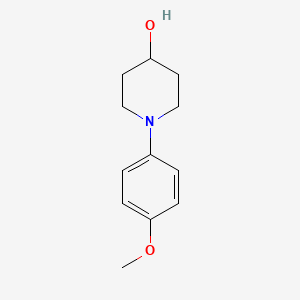
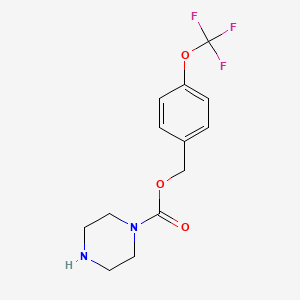
![2-[4-(Trifluoromethyl)phenoxy]ethanol](/img/structure/B3149966.png)
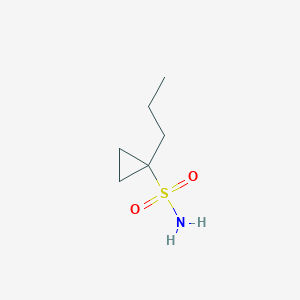
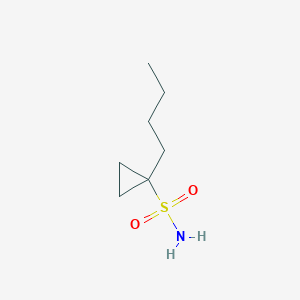

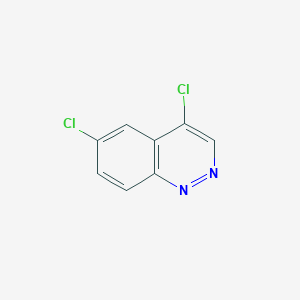
![1,2-Dichloro-4-[chloro(phenyl)methyl]benzene](/img/structure/B3150013.png)

